1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid
Description
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted at the 1-position with a carboxylic acid group and a 4-isopropylphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the isopropylphenyl substituent) and hydrogen-bonding capacity (via the carboxylic acid moiety). Its molecular formula is C₁₆H₂₀O₂, with a molecular weight of 244.33 g/mol (calculated).
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-12(2)13-6-8-14(9-7-13)16(15(17)18)10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXNEGRLRCSPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Substitution Reactions: The phenyl ring with an isopropyl group can be introduced through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the cyclohexane ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been shown to modulate enzyme activity, receptor binding, and signal transduction pathways, which contribute to its therapeutic potential in treating various diseases. Notably, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins involved in inflammation and pain signaling pathways.
Applications in Medicinal Chemistry
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid has several promising applications in medicinal chemistry:
- Anti-inflammatory Agents : Its ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory medications.
- Antimicrobial Agents : The compound's antimicrobial properties suggest potential use in the formulation of antibiotics or antiseptics.
- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activities, warranting further investigation into its efficacy against various cancer cell lines .
Comparative Analysis with Analogous Compounds
The structural similarities between this compound and other compounds can provide insights into its unique properties. Below is a comparative table of structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 1-[4-(Methyl)phenyl]cyclohexane-1-carboxylic acid | Methyl group instead of isopropyl | Different steric effects influencing reactivity |
| 1-[4-(Ethyl)phenyl]cyclohexane-1-carboxylic acid | Ethyl group instead of isopropyl | Varying solubility and interaction profiles |
| 1-[4-(Butyl)phenyl]cyclohexane-1-carboxylic acid | Butyl group instead of isopropyl | Altered physical properties affecting biological activity |
The presence of the isopropyl group in this compound significantly influences both its chemical reactivity and biological activity compared to its analogs.
Case Studies
A notable case study published in the Tropical Journal of Pharmaceutical Research explored the synthesis and evaluation of propanamide derivatives that bear similar structural features to this compound. These derivatives demonstrated promising anticancer activities with low IC50 values compared to standard drugs like doxorubicin, indicating the potential for further development into effective cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid with structurally related compounds, focusing on key structural variations, molecular properties, and functional implications:
Key Observations:
Ring Size and Strain :
- Cyclopentane analogs (e.g., ) exhibit reduced steric hindrance compared to cyclohexane derivatives but may suffer from increased ring strain in cyclobutane systems (e.g., ).
- Unsaturated rings (e.g., cyclohexene in ) enhance reactivity, making them suitable for electrophilic addition reactions.
Substituent Effects :
- Electron-withdrawing groups (e.g., chlorine in ) increase polarity and binding affinity in biological systems.
- Bulky substituents like isopropyl (parent compound) or sulfonamido groups (e.g., ) improve steric shielding and selectivity in drug design.
Functional Group Diversity :
- Carboxylic acid derivatives with amide or sulfonamide modifications (e.g., ) show enhanced hydrogen-bonding capacity, critical for enzyme inhibition.
Synthetic Accessibility :
- Derivatives like 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid () highlight scalable synthesis routes via demethylation or hydrolysis, suggesting feasibility for industrial production.
Biological Activity
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid, also known as a cyclohexane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclohexane ring and a propan-2-yl phenyl substituent. The exploration of its biological activity encompasses various aspects, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 246.34 g/mol
- CAS Number : 854446-71-2
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and analgesic agent.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses effectively, likely due to its interaction with the central nervous system and modulation of pain pathways.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce swelling in tissue models. This activity suggests potential applications in treating conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the propan-2-yl group appears to enhance the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability.
| Substituent | Effect on Activity |
|---|---|
| Propan-2-yl | Increases lipophilicity |
| Cyclohexane ring | Enhances structural stability |
| Carboxylic acid | Contributes to biological activity |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Pain Model Study : In a controlled experiment using a rat model, administration of this compound resulted in a significant decrease in pain response measured by the formalin test. The observed effect was comparable to established analgesics like ibuprofen.
- Inflammation Study : A study assessing the anti-inflammatory properties showed that treatment with this compound led to a marked reduction in paw edema in rats induced by carrageenan, suggesting its potential use in treating inflammatory disorders.
- Cytokine Production : In vitro assays demonstrated that this compound could significantly inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating a mechanism for its anti-inflammatory action.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid?
The synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation or alkylation to introduce the 4-isopropylphenyl group onto a cyclohexane scaffold. For example:
- Step 1 : Cyclohexanone derivatives can undergo Friedel-Crafts alkylation with 4-isopropylbenzyl chloride to form a ketone intermediate.
- Step 2 : Reduction of the ketone to a secondary alcohol using catalysts like NaBH₄ or LiAlH₄.
- Step 3 : Oxidation of the alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions. Characterization at each step via NMR and mass spectrometry is critical to confirm intermediates .
Q. How should researchers characterize this compound’s structural and electronic properties?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve proton environments, particularly the cyclohexane chair conformation and isopropyl group splitting.
- X-ray Crystallography : To determine absolute stereochemistry (if chiral) and confirm substituent positioning .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., ESI+ mode) .
- IR Spectroscopy : To identify carboxylic acid C=O stretching (~1700 cm⁻¹) and hydroxyl groups .
Q. What are the primary medicinal chemistry applications of this compound?
The isopropylphenyl group enhances lipophilicity, improving membrane permeability, while the carboxylic acid enables salt formation for solubility. Applications include:
- Enzyme Inhibition : As a scaffold for non-polar active-site interactions (e.g., cyclooxygenase or proteases) .
- Prodrug Development : Esterification of the carboxylic acid for controlled release .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
Discrepancies may arise from metabolic instability or poor pharmacokinetics. Approaches include:
- Metabolic Profiling : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation).
- LogP Adjustments : Introduce fluorine atoms (electron-withdrawing) to the phenyl ring to balance lipophilicity and metabolic stability, as seen in fluorinated analogs .
Q. How can researchers optimize this compound for selective enzyme inhibition?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace isopropyl with trifluoromethyl) and test inhibition against target enzymes.
- Docking Studies : Use software like AutoDock to model interactions with enzyme active sites, focusing on hydrogen bonding (carboxylic acid) and hydrophobic pockets (isopropylphenyl) .
Q. What analytical methods validate purity and stability under experimental conditions?
- HPLC-PDA/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
Q. How does stereochemistry influence pharmacological properties?
Chiral centers (if present) significantly affect binding affinity. For example, (1R,2S) configurations in similar cyclohexane derivatives show 10-fold higher activity than (1S,2R) enantiomers. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IG columns) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
